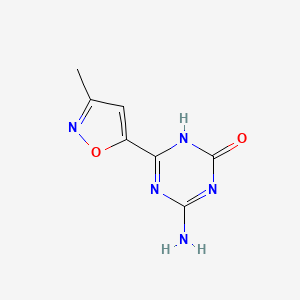
4-Amino-6-(3-methyl-1,2-oxazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-(3-methyl-1,2-oxazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains an oxazole ring fused with a triazine ring, making it a valuable candidate for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(3-methyl-1,2-oxazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-one typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions, such as using a dehydrating agent.
Formation of the Triazine Ring: The triazine ring is formed by the reaction of cyanuric chloride with appropriate amines under controlled conditions.
Coupling of the Rings: The final step involves coupling the oxazole and triazine rings through a condensation reaction, often facilitated by a catalyst.
Industrial Production Methods
Industrial production of this compound may involve:
Microwave Irradiation: This method enhances reaction rates and yields by providing uniform heating.
Ultrasound-Mediated Synthesis: Ultrasound waves can accelerate reactions by increasing the energy of the reactants.
Photo-Catalysis: Using light to drive the reaction, which can be more environmentally friendly and efficient.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(3-methyl-1,2-oxazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized triazine compounds.
Scientific Research Applications
4-Amino-6-(3-methyl-1,2-oxazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound’s unique structure makes it suitable for developing new materials with specific properties.
Biological Studies: It is used in studying enzyme interactions and molecular pathways.
Mechanism of Action
The mechanism of action of 4-Amino-6-(3-methyl-1,2-oxazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Oxadiazole Derivatives: These compounds share the oxazole ring and have similar biological activities.
Triazine Derivatives: Compounds with a triazine ring that exhibit comparable chemical properties.
Uniqueness
4-Amino-6-(3-methyl-1,2-oxazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-one is unique due to its combined oxazole and triazine rings, which provide a distinct set of chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in research and industry .
Properties
Molecular Formula |
C7H7N5O2 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
4-amino-6-(3-methyl-1,2-oxazol-5-yl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C7H7N5O2/c1-3-2-4(14-12-3)5-9-6(8)11-7(13)10-5/h2H,1H3,(H3,8,9,10,11,13) |
InChI Key |
WZDCFSJDUJWMEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2=NC(=NC(=O)N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6,6-difluoro-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B15259341.png)
![3-[(2-Fluorophenyl)sulfanyl]butan-2-one](/img/structure/B15259345.png)


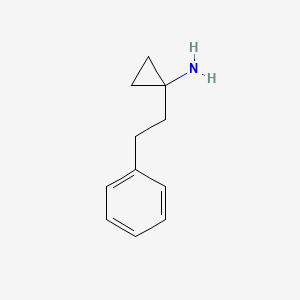
methanol](/img/structure/B15259377.png)
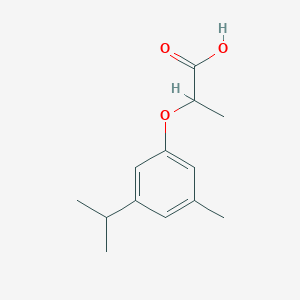
![tert-Butyl 5'-methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B15259404.png)
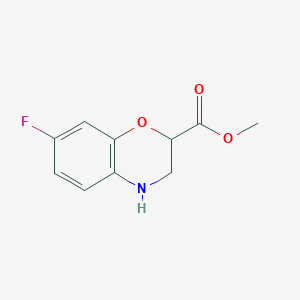
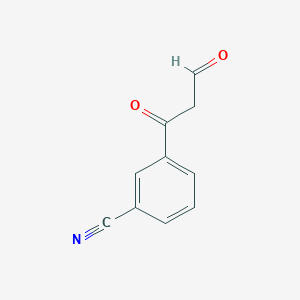
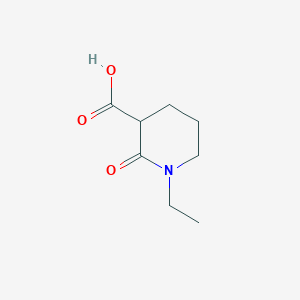
![2-(Hydroxymethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione](/img/structure/B15259423.png)
![4-[(Propylsulfonyl)amino]butanoic acid](/img/structure/B15259429.png)
![2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine](/img/structure/B15259445.png)
